molecular formula C9H12N2OS B2385209 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea CAS No. 1210891-86-3

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2385209
CAS No.: 1210891-86-3
M. Wt: 196.27
InChI Key: MADICYNCMSWWAV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea is an organic compound that features a cyclopropyl group and a thiophen-3-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea typically involves the reaction of cyclopropyl isocyanate with thiophen-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropyl isocyanate+Thiophen-3-ylmethylamineThis compound\text{Cyclopropyl isocyanate} + \text{Thiophen-3-ylmethylamine} \rightarrow \text{this compound} Cyclopropyl isocyanate+Thiophen-3-ylmethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and urea moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-(4-(methylthio)phenyl)urea
  • 1-Cyclopropyl-3-(3-trifluoromethyl-phenyl)urea
  • 1-(4-Chloro-phenyl)-3-cyclopropyl-urea

Uniqueness

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclopropyl-3-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-8-1-2-8)10-5-7-3-4-13-6-7/h3-4,6,8H,1-2,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADICYNCMSWWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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